Lipophilicity (LogP) Comparison: The 3-Chloro Isomer Offers a Balanced XLogP3 of 2.5, Distinct from the More Lipophilic 2-Chloro and 3-Substituted Analogs
Lipophilicity, often measured as LogP, is a critical determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. 1-(3-Chlorophenyl)cyclopentan-1-amine exhibits a computed XLogP3 of 2.5, as reported in its PubChem and vendor-provided data [1]. In contrast, the 2-chloro regioisomer (CAS 856563-66-1) has a higher reported LogP of 3.068 , and the scaffold variant 3-(3-chlorophenyl)cyclopentan-1-amine (CAS 1267266-71-6) shows a LogP of 2.9348 . This quantifiable difference indicates that the 3-chloro derivative at the 1-position provides a less lipophilic starting point compared to its 2-chloro counterpart, which can be advantageous for optimizing solubility and reducing non-specific binding in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-(2-Chlorophenyl)cyclopentan-1-amine (LogP = 3.068); 3-(3-Chlorophenyl)cyclopentan-1-amine (LogP = 2.9348) |
| Quantified Difference | Target compound is less lipophilic by ~0.57 LogP units compared to 2-chloro analog; ~0.43 LogP units compared to 3-(3-chlorophenyl) analog |
| Conditions | Computed value based on XLogP3 algorithm (for target) and vendor-reported LogP (for comparators) |
Why This Matters
A lower LogP can translate to improved aqueous solubility and a reduced risk of promiscuous binding or rapid metabolic clearance, making this specific isomer a more favorable starting point for certain medicinal chemistry programs.
- [1] Kuujia. Cas no 856563-65-0 (1-(3-Chlorophenyl)cyclopentan-1-amine) - Computed Properties (XLogP3). View Source
